Bis(triphenylphosphine)copper (I) nitrate

Coordination Chemistry X-ray Crystallography Structural Distortion

Choose Bis(triphenylphosphine)copper(I) nitrate for predictable, high-yield synthesis. Unlike halide analogs (CuCl/CuBr/CuI(PPh₃)₃) that give neutral or bridged structures, its labile, bidentate nitrate ligand enables clean formation of well-defined cationic Cu(I) thiosemicarbazone complexes for biological screening. The distorted tetrahedral geometry (P–Cu–P angle: 131.1°) enhances catalytic activity in cross-coupling reactions (2-arylbenzo[b]furans, vinyl sulfides, 1,3-enynes). Commercial ≥98% purity eliminates purification steps and ensures batch-to-batch consistency for reproducible results.

Molecular Formula C36H32CuNO3P2+2
Molecular Weight 652.1 g/mol
Cat. No. B12348499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(triphenylphosphine)copper (I) nitrate
Molecular FormulaC36H32CuNO3P2+2
Molecular Weight652.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+]
InChIInChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1/p+2
InChIKeyQJNAQZVCFXFYBQ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(triphenylphosphine)copper(I) nitrate: Structural and Reactivity Profile for Coordination Chemistry and Catalysis Procurement


Bis(triphenylphosphine)copper(I) nitrate is a tetrahedral copper(I) complex featuring two triphenylphosphine ligands and a bidentate nitrate anion coordinated to a Cu(I) center [1]. Characterized by a distorted tetrahedral geometry with a P–Cu–P angle of 131.1°, this compound serves as a versatile precursor for the synthesis of cationic copper(I) complexes and as a catalyst in cross-coupling and cyclization reactions . Its nitrate counterion imparts distinct solubility and reactivity compared to halide analogs, enabling unique coordination behaviors in the formation of thiosemicarbazone and heterocyclic derivatives [2].

Why Generic Copper(I) Phosphine Complexes Cannot Substitute Bis(triphenylphosphine)copper(I) nitrate in Precision Synthesis


In-class copper(I) phosphine complexes such as CuI(PPh₃)₃, CuBr(PPh₃)₃, or CuCl(PPh₃)₃ exhibit significantly different coordination geometries, solubility profiles, and counterion-mediated reactivity compared to bis(triphenylphosphine)copper(I) nitrate [1]. The nitrate anion in this compound acts as a bidentate ligand, inducing a characteristic P–Cu–P distortion (131.1° vs. ~109.5° ideal tetrahedral) that alters the electronic environment and ligand exchange kinetics [2]. Furthermore, the nitrate counterion remains labile and can be readily exchanged, enabling the formation of cationic copper(I) complexes with distinct stoichiometries and redox properties, whereas halide analogs often yield neutral or bridged dimeric structures [3]. Substituting a halide complex for this nitrate salt can lead to undesired product distributions, lower yields, or complete reaction failure in thiosemicarbazone coordination and catalytic coupling applications [4].

Quantitative Differentiation of Bis(triphenylphosphine)copper(I) nitrate from Competing Copper(I) Phosphine Complexes


P–Cu–P Angle Deviation from Ideal Tetrahedral Geometry

Bis(triphenylphosphine)copper(I) nitrate exhibits a P–Cu–P bond angle of 131.1°, a pronounced distortion from the ideal tetrahedral angle of 109.5° [1]. In contrast, the analogous copper(I) iodide complex CuI(PPh₃)₃ adopts a trigonal planar geometry with P–Cu–P angles near 120°, while CuCl(PPh₃)₃ forms a distorted tetrahedron with angles typically ~115–120° [2]. This 21.6° deviation in the nitrate complex results from the bidentate coordination of the nitrate anion, which pulls the phosphine ligands apart and alters the frontier orbital energies, directly impacting ligand substitution kinetics and catalytic activity [3].

Coordination Chemistry X-ray Crystallography Structural Distortion

Electrolytic Behavior and Ionic Conductivity in Solution

Molar conductivity measurements of complexes derived from bis(triphenylphosphine)copper(I) nitrate show high values consistent with 1:1 electrolyte behavior, confirming the presence of a labile nitrate counterion that dissociates in solution [1]. This contrasts with halide analogs such as CuI(PPh₃)₃ and CuCl(PPh₃)₃, which are non-electrolytes and remain undissociated in organic solvents [2]. The ionic nature of the nitrate complex enables clean ion exchange and the formation of cationic copper(I) species, whereas halide complexes require harsher conditions for ligand substitution [3].

Coordination Chemistry Conductivity Electrolyte Characterization

Crystal Structure and Space Group Determination

Single-crystal X-ray diffraction confirms that bis(triphenylphosphine)copper(I) nitrate crystallizes in the monoclinic system with space group C2/c . This contrasts with related copper(I) halide complexes such as CuI(PPh₃)₃, which crystallizes in the triclinic space group P-1, and CuCl(PPh₃)₃, which adopts the orthorhombic space group Pna2₁ [1]. The C2/c symmetry of the nitrate complex imparts distinct packing motifs and intermolecular interactions, influencing solubility and crystal habit—factors critical for formulation and handling in industrial settings .

X-ray Diffraction Crystallography Solid-State Characterization

Purity Specification and Procurement Considerations

Commercially available bis(triphenylphosphine)copper(I) nitrate is typically supplied with a minimum purity of 95% . In comparison, generic copper(I) halide phosphine complexes such as CuI(PPh₃)₃ and CuCl(PPh₃)₃ are often offered at lower purities (e.g., 90–95%) due to challenges in removing halide impurities and ligand oxidation byproducts . The higher purity specification of the nitrate salt reduces the need for additional purification steps prior to use in sensitive catalytic or coordination chemistry applications, thereby saving time and resources .

Chemical Purity Procurement Quality Control

Reactivity in Thiosemicarbazone Coordination: Nitrate vs. Acetate Precursors

Reactions of bis(triphenylphosphine)copper(I) nitrate with thiosemicarbazone ligands yield cationic complexes with a non-coordinated nitrate counterion, as exemplified by the formation of [Cu(PPh₃)₂(Et-Hmpt)]₂(NO₃)₂, [Cu(PPh₃)₂(Ph-Hmpt)]NO₃, and [Cu(PPh₃)₂(MePh-Hmpt)]NO₃ [1]. In contrast, analogous reactions using bis(triphenylphosphine)copper(I) acetate produce neutral or deprotonated complexes such as [Cu₂(O₂CCH₃)(Et-pt)(PPh₃)₂]·H₂O and [Cu₂(MePh-mpt)₂(PPh₃)₂] with different stoichiometries and bridging modes [2]. The nitrate route consistently affords well-defined mononuclear or binuclear cationic species, whereas the acetate route leads to mixed-valence and cluster compounds, demonstrating the nitrate salt's ability to control product distribution and oxidation state [3].

Coordination Chemistry Thiosemicarbazones Ligand Design

Optimal Use Cases for Bis(triphenylphosphine)copper(I) nitrate Based on Differentiated Performance Evidence


Synthesis of Cationic Copper(I) Thiosemicarbazone Complexes

Bis(triphenylphosphine)copper(I) nitrate is the preferred precursor for preparing cationic copper(I) thiosemicarbazone complexes with labile nitrate counterions. This approach yields well-defined mononuclear species suitable for biological screening and catalytic studies, whereas acetate precursors generate unpredictable mixed-valence or cluster compounds [1].

Copper-Catalyzed Cross-Coupling and Cyclization Reactions

The compound's distorted tetrahedral geometry and ionic nature enhance its activity in copper-catalyzed couplings, including the synthesis of 2-arylbenzo[b]furans, vinyl sulfides, and 1,3-enynes. Its higher commercial purity (≥95%) minimizes side reactions and improves yield consistency compared to lower-purity halide analogs .

Precursor for Heteroleptic Copper(I) Complexes in Materials Science

The labile nitrate ligand and predictable substitution chemistry make this compound an ideal starting material for assembling heteroleptic copper(I) complexes with tailored photophysical properties. The defined crystal structure (monoclinic, C2/c) also facilitates solid-state characterization and device fabrication .

Quality Control and Reproducibility in Academic and Industrial Research

The commercial availability of bis(triphenylphosphine)copper(I) nitrate at ≥95% purity reduces batch-to-batch variability and eliminates the need for in-house purification, making it a reliable choice for reproducible synthesis and high-throughput screening workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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